molecular formula C21H19N3OS B2741903 N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide CAS No. 897459-73-3

N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B2741903
CAS No.: 897459-73-3
M. Wt: 361.46
InChI Key: PEVXMWVOODWYIY-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both imidazole and thiazole rings in its structure contributes to its unique chemical properties and reactivity.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylbenzylamine with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 6-phenylimidazo[2,1-b][1,3]thiazole under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide
  • Various thiazole and imidazole derivatives

Uniqueness

N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide stands out due to its unique combination of imidazole and thiazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-15-7-9-16(10-8-15)12-22-20(25)11-18-14-26-21-23-19(13-24(18)21)17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVXMWVOODWYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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